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Compound of Interest

Compound Name: 4-methyl-1H-indazol-5-amine

Cat. No.: B033550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-methyl-1H-indazol-5-amine is a heterocyclic aromatic organic compound belonging to the

indazole class. The indazole scaffold is a prominent feature in many biologically active

molecules and approved pharmaceutical agents, recognized for its role as a versatile

pharmacophore. This technical guide provides a comprehensive overview of the chemical

identity, structural features, and a proposed synthetic pathway for 4-methyl-1H-indazol-5-
amine. While specific experimental data on its biological activity and spectral analysis are not

readily available in the public domain, this guide infers potential applications based on the

known activities of structurally related indazole derivatives.

Chemical Identity and Structure
The nomenclature and structural details of 4-methyl-1H-indazol-5-amine are fundamental for

its unambiguous identification and characterization in a research and development setting.

IUPAC Name: 4-methyl-1H-indazol-5-amine[1]

Chemical Structure:
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(Image Source: PubChem CID 19354421)

Molecular and Physical Properties:

A summary of the key physicochemical properties of 4-methyl-1H-indazol-5-amine is

presented in the table below. These computed properties are essential for predicting its

behavior in various chemical and biological systems.

Property Value Reference

Molecular Formula C₈H₉N₃ [1]

Molecular Weight 147.18 g/mol [1]

CAS Number 101257-89-0 [1]

Boiling Point (Predicted) 374.0 °C at 760 mmHg

Density (Predicted) 1.295 g/cm³

LogP (Predicted) 1.2 [1]

Proposed Synthetic Pathway
While a specific, detailed experimental protocol for the synthesis of 4-methyl-1H-indazol-5-
amine is not explicitly documented in readily accessible literature, a plausible and efficient

synthetic route can be proposed based on established methodologies for the synthesis of

analogous indazole derivatives. The proposed pathway involves a two-step process: the

formation of the indazole ring from a substituted aniline precursor, followed by the reduction of

a nitro group to the desired amine.
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Logical Workflow for the Proposed Synthesis:

Starting Material:
2,4-dimethyl-5-nitroaniline

Step 1: Diazotization and Cyclization
(Indazole ring formation)

Intermediate:
4-methyl-5-nitro-1H-indazole

Step 2: Reduction of Nitro Group

Final Product:
4-methyl-1H-indazol-5-amine

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-methyl-1H-indazol-5-amine.

Experimental Protocols (Proposed)
The following are proposed experimental protocols for the key steps in the synthesis of 4-
methyl-1H-indazol-5-amine. These are based on general procedures for similar

transformations and would require optimization for this specific substrate.

Step 1: Synthesis of 4-methyl-5-nitro-1H-indazole from 2,4-dimethyl-5-nitroaniline

This step involves the formation of the indazole ring via diazotization of the amino group of 2,4-

dimethyl-5-nitroaniline, followed by intramolecular cyclization.

Reaction Scheme:
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2,4-dimethyl-5-nitroaniline is dissolved in a suitable acidic medium, such as glacial acetic

acid.

The solution is cooled to 0-5 °C.

A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low

temperature to form the diazonium salt.

The reaction mixture is then allowed to warm to room temperature, promoting the

intramolecular cyclization to form 4-methyl-5-nitro-1H-indazole.

The product can be isolated by pouring the reaction mixture into water and collecting the

precipitate by filtration.

Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 4-methyl-5-nitro-1H-indazole to 4-methyl-1H-indazol-5-amine

The reduction of the nitro group to a primary amine is a common and well-established

transformation in organic synthesis.

Reaction Scheme:

4-methyl-5-nitro-1H-indazole is suspended in a solvent such as ethanol.

An excess of a reducing agent, for instance, stannous chloride dihydrate (SnCl₂·2H₂O), is

added to the suspension.

The reaction mixture is heated to reflux until the starting material is consumed, as

monitored by thin-layer chromatography (TLC).

After cooling, the reaction mixture is made basic by the addition of an aqueous solution of

a base like sodium bicarbonate or sodium hydroxide.

The product is then extracted into an organic solvent, for example, ethyl acetate.

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the

solvent is removed under reduced pressure to yield the crude 4-methyl-1H-indazol-5-
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amine.

Further purification can be performed by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of 4-methyl-1H-indazol-5-amine is not

currently available in the public domain. However, the indazole nucleus is a key structural motif

in a multitude of compounds with significant therapeutic properties, particularly as kinase

inhibitors.

Many indazole derivatives have been reported to exhibit potent inhibitory activity against a

variety of protein kinases, which are crucial regulators of cellular signaling pathways.

Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, it

is plausible that 4-methyl-1H-indazol-5-amine could serve as a valuable building block or

intermediate in the synthesis of novel kinase inhibitors.

Hypothetical Signaling Pathway Involvement:

The diagram below illustrates a generalized signaling pathway that is often targeted by

indazole-based kinase inhibitors. This is a hypothetical representation and does not imply a

confirmed mechanism for 4-methyl-1H-indazol-5-amine itself.
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Binds and activates

Downstream Signaling Cascade
(e.g., MAPK, PI3K/AKT pathways)
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Indazole-based Inhibitor
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4-methyl-1H-indazol-5-amine)

Inhibits ATP binding
Cellular Response

(e.g., Proliferation, Survival)
Leads to
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Caption: Potential inhibition of a generic RTK signaling pathway.

Conclusion
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4-methyl-1H-indazol-5-amine is a well-defined chemical entity with a clear IUPAC name and

structure. While specific, validated experimental protocols for its synthesis and detailed

characterization of its biological activity are not readily available, this guide provides a robust,

proposed synthetic route based on established chemical principles. The prevalence of the

indazole scaffold in medicinal chemistry, particularly in the development of kinase inhibitors,

suggests that 4-methyl-1H-indazol-5-amine holds potential as a valuable intermediate for the

synthesis of novel therapeutic agents. Further research is warranted to explore its synthesis,

characterize its properties, and elucidate its potential biological activities. This guide serves as

a foundational resource for researchers and drug development professionals interested in the

chemistry and potential applications of this and related indazole compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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